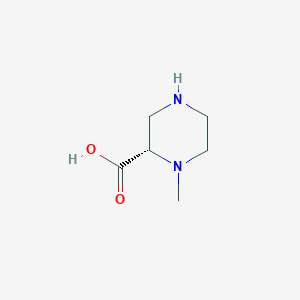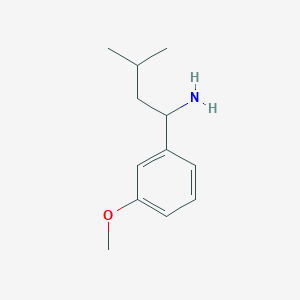![molecular formula C5H6FN3O2 B13030897 2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]acetic acid](/img/structure/B13030897.png)
2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]acetic acid is a fluorinated organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]acetic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via “click chemistry,” specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often carried out in the presence of a copper(I) catalyst under mild conditions.
Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced through nucleophilic substitution reactions using fluoromethylating agents such as fluoroiodomethane or fluoromethyl sulfonium ylides.
Acetic Acid Functionalization:
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.
Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium azide (NaN₃) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include hydroxylated triazoles, dihydrotriazoles, and various substituted triazole derivatives.
Aplicaciones Científicas De Investigación
2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity and function.
Pathways Involved: It may interfere with metabolic pathways, leading to the inhibition of key biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[4-(chloromethyl)-1H-1,2,3-triazol-1-yl]acetic acid
- 2-[4-(bromomethyl)-1H-1,2,3-triazol-1-yl]acetic acid
- 2-[4-(iodomethyl)-1H-1,2,3-triazol-1-yl]acetic acid
Uniqueness
The presence of the fluoromethyl group in 2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]acetic acid imparts unique properties such as increased metabolic stability, enhanced lipophilicity, and improved bioavailability compared to its halogenated analogs. These properties make it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C5H6FN3O2 |
|---|---|
Peso molecular |
159.12 g/mol |
Nombre IUPAC |
2-[4-(fluoromethyl)triazol-1-yl]acetic acid |
InChI |
InChI=1S/C5H6FN3O2/c6-1-4-2-9(8-7-4)3-5(10)11/h2H,1,3H2,(H,10,11) |
Clave InChI |
QEXWPNJQCUBLFG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=NN1CC(=O)O)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


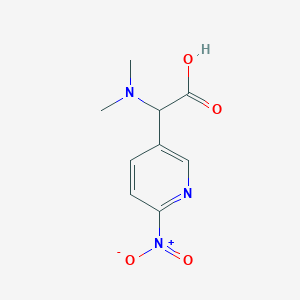



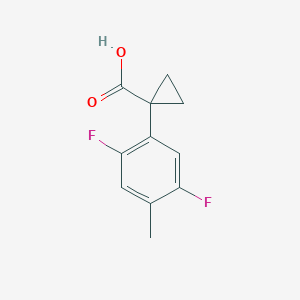
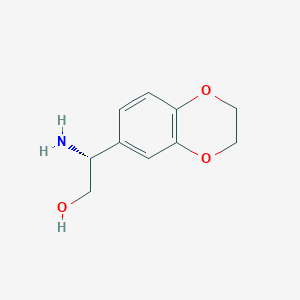

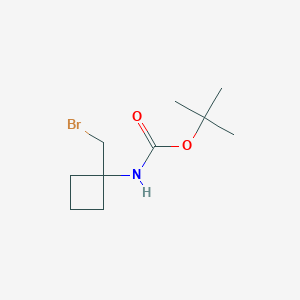
![1-(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-yl)ethanone](/img/structure/B13030847.png)

